Sorgolactone is classified as a strigolactone, a group of compounds known for their involvement in regulating plant growth and development. These compounds are synthesized primarily in the roots of plants through the carotenoid biosynthetic pathway. Sorgolactone, along with other strigolactones, acts as a signaling molecule that facilitates symbiotic relationships between plants and arbuscular mycorrhizal fungi .
The synthesis of sorgolactone involves several steps that typically begin with the preparation of an ABC scaffold followed by selective oxidation processes. The common synthetic routes include:
Sorgolactone participates in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The products formed from these reactions often exhibit different biological activities compared to sorgolactone itself .
Sorgolactone functions by interacting with specific receptors in plants, initiating signaling pathways that influence various physiological processes such as root development and symbiotic interactions with mycorrhizal fungi. It is known to modulate the effects of other phytohormones like ethylene, auxin, cytokinin, and abscisic acid, thereby playing a significant role in plant growth regulation .
Sorgolactone is characterized by its stability under specific conditions but can decompose at elevated temperatures (above 195 °C). Its reactivity allows it to participate in various chemical transformations that are essential for its biological functions .
Sorgolactone has several scientific applications:
Sorgolactone, a strigol-type strigolactone (SL), originates from plastid-localized carotenoid cleavage in sorghum (Sorghum bicolor). The biosynthesis initiates with all-trans-β-carotene, isomerized to 9-cis-β-carotene by the iron-binding enzyme DWARF27 (D27). This isomerization is rate-limiting and enables downstream cleavage [3] [6]. Subsequently, CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7) catalyzes the oxidative cleavage of 9-cis-β-carotene, yielding 9-cis-β-apo-10'-carotenal (C27) and β-ionone (C13). The C27 apocarotenoid is then cleaved by CCD8 to produce carlactone (CL), the universal SL precursor [3] [5] [6].
In sorghum, CL undergoes oxidation by cytochrome P450 enzymes (SbMAX1 paralogues, CYP711A subfamily) to form carlactonoic acid (CLA). SbMAX1 further hydroxylates CLA at C-18, generating 18-hydroxycarlactonoic acid (18-OH-CLA), the direct substrate for sorgolactone synthesis [6]. Crucially, the sulfotransferase LGS1 (Low Germination Stimulant 1) catalyzes the sulfonation of 18-OH-CLA, facilitating a unique cyclization reaction that forms the tricyclic ABC ring of sorgolactone. This enzymatic step involves sulfonate group transfer, triggering dehydration and intramolecular cyclization—a pathway distinct from other plants [6].
Table 1: Key Enzymes in Sorgolactone Biosynthesis
Enzyme | Gene Symbol | Reaction | Subcellular Localization |
---|---|---|---|
DWARF27 (D27) | D27 | Isomerization of trans- to cis-β-carotene | Plastid |
CCD7 | CCD7 | Cleavage of 9-cis-β-carotene | Plastid |
CCD8 | CCD8 | Synthesis of carlactone (CL) | Plastid |
MAX1 (CYP711A) | MAX1 | Oxidation of CL to carlactonoic acid (CLA) | Cytosol/ER |
LGS1 | LGS1 | Cyclization of 18-OH-CLA to sorgolactone | Cytosol |
The core SL biosynthetic genes exhibit functional conservation but lineage-specific diversification in sorghum:
Table 2: Phenotypic Effects of Biosynthetic Gene Mutants in Sorghum
Gene Mutant | Sorgolactone Level | Plant Architecture | Striga Germination |
---|---|---|---|
d27 | ↓ 90% | Increased tillering | Severely reduced |
ccd7/ccd8 | Undetectable | Hyper-tillered | Absent |
max1 | ↓ 85% | Moderate tillering | Reduced |
lgs1 | Undetectable | Wild-type | Reduced (orobanchol only) |
The early SL pathway (D27→CCD7→CCD8→CL) is universally conserved in land plants, including bryophytes like Marchantia polymorpha (liverwort), which retains D27 and CCD7 but lacks CCD8 and canonical SLs [4]. However, downstream diversification arises from species-specific P450s and modifying enzymes:
Sorghum’s LGS1-dependent pathway exemplifies adaptive evolution. This sulfotransferase-mediated cyclization generates strigol-type SLs (e.g., sorgolactone), which are potent stimulants for African Striga species. In contrast, lgs1 mutants produce orobanchol-type SLs, offering reduced Striga germination—a trait leveraged in breeding resistant sorghum cultivars [6]. The absence of LGS1 orthologs in eudicots or bryophytes underscores its recent evolutionary origin in Poaceae.
Table 3: Evolutionary Diversification of SL Biosynthesis Downstream of Carlactone
Plant Species | Key Enzyme(s) | Primary SL Product(s) | SL Type |
---|---|---|---|
Sorghum | SbMAX1, LGS1 | Sorgolactone | Strigol-type |
Rice | OsMAX1 (CYP711A2/A3) | 4-Deoxyorobanchol, Orobanchol | Orobanchol-type |
Tomato | CYP722C | Orobanchol | Orobanchol-type |
Arabidopsis | AtMAX1, AtLBO | Methyl carlactonoate | Non-canonical |
Liverwort | None (lacks MAX1/CCD8) | Carlactone only | Precursor |
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